Xanthoanthrafil, formerly known as FR226807, is a synthetic compound originally synthesized by Fujisawa Pharmaceutical Co., Ltd. [, ]. It is classified as a phosphodiesterase-5 (PDE-5) inhibitor [, ]. In scientific research, xanthoanthrafil serves as a valuable tool for studying PDE-5 enzyme activity and exploring the potential applications of PDE-5 inhibitors beyond their initial therapeutic targets [, , ].
While the specific details of xanthoanthrafil's original synthesis are not provided in the provided papers, one study mentions that its R-configuration was previously synthesized by Fujisawa Pharmaceutical Co., Ltd. []. Another study focuses on the analysis of xanthoanthrafil and other PDE-5 inhibitors using gas chromatography-mass spectrometry (GC-MS) and highlights the need for derivatization with reagents like BSTFA or MTBSTFA due to the presence of hydroxyl groups in its structure [].
Xanthoanthrafil has the molecular formula C19H23N3O6, and its molecular weight is 389 []. Nuclear magnetic resonance (NMR) analysis, coupled with accurate mass determination, revealed its planar structure to be N-(3,4-dimethoxybenzyl)-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide []. The absolute configuration of the isolated compound was determined to be R based on its optical rotation [].
Xanthoanthrafil acts as a phosphodiesterase-5 (PDE-5) inhibitor [, ]. Although the specific mechanisms are not elaborated on in the provided papers, PDE-5 inhibitors generally exert their effects by blocking the PDE-5 enzyme, which is responsible for degrading cyclic guanosine monophosphate (cGMP) []. This inhibition leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation [].
Analytical Chemistry: Development of rapid and sensitive analytical methods for detecting xanthoanthrafil and other PDE-5 inhibitors in dietary supplements and food products using techniques like LC-ESI-tandem MS [, , ]. This is crucial for ensuring food safety and monitoring the presence of undeclared pharmaceutical ingredients [, , , ].
Pharmacological Research: Investigating the pharmacological properties and potential therapeutic applications of xanthoanthrafil as a PDE-5 inhibitor [, ]. This includes understanding its mechanism of action, efficacy, and safety profile [, ].
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7